An In-Depth Technical Guide to Quinoline-5-carbothioamide: Structure, Synthesis, and Therapeutic Potential
An In-Depth Technical Guide to Quinoline-5-carbothioamide: Structure, Synthesis, and Therapeutic Potential
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of modern drug discovery, the strategic combination of validated pharmacophores is a cornerstone of rational design. This guide delves into the chemical properties and potential applications of Quinoline-5-carbothioamide, a molecule situated at the intersection of two powerful chemical motifs: the quinoline ring and the carbothioamide functional group.
The quinoline scaffold, a fusion of benzene and pyridine rings, is a "privileged structure" in medicinal chemistry.[1] It forms the core of numerous natural alkaloids and synthetic drugs, exhibiting a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] Its rigid, planar structure and unique electronic distribution allow it to interact with a multitude of biological targets.[5]
Parallelly, the carbothioamide group, an isostere of the amide bond where oxygen is replaced by sulfur, offers distinct physicochemical advantages. This substitution alters hydrogen bonding capabilities, enhances metabolic stability, and modulates electronic properties, often leading to improved target affinity and novel mechanisms of action.[6] Carbothioamide-containing molecules have demonstrated significant potential as anticancer and antiviral agents.
This document provides a comprehensive technical overview of Quinoline-5-carbothioamide, from its fundamental structure and a proposed synthetic pathway to its potential as a modulator of key signaling pathways in oncology. It is intended for researchers, scientists, and drug development professionals seeking to leverage this unique chemical entity in their discovery programs.
Molecular Structure and Physicochemical Properties
Quinoline-5-carbothioamide (CAS 855763-66-5) is a heterocyclic aromatic compound with the molecular formula C₁₀H₈N₂S.[7] The structure consists of a quinoline ring substituted at the 5-position with a primary carbothioamide (-CSNH₂) group.
dot graph "Molecular_Structure" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=4715029&t=l", imagescale=true, label=""]; mol [pos="0,0!"]; caption [label="Figure 1. Chemical Structure of Quinoline-5-carbothioamide.", pos="0,-1.5!", fontsize=10]; }
Caption: Figure 1. Chemical Structure of Quinoline-5-carbothioamide.
The fusion of the electron-rich benzene ring with the electron-deficient pyridine ring creates a unique electronic landscape. Electrophilic substitution on the quinoline nucleus generally occurs on the benzene ring, preferentially at positions 5 and 8.[8][9] The carbothioamide moiety is a planar group with significant resonance stabilization, contributing to the overall planarity and potential for π-stacking interactions with biological targets.
While experimentally determined data for this specific molecule is scarce in public literature, its properties can be predicted based on its constituent parts.
Table 1: Predicted Physicochemical Properties of Quinoline-5-carbothioamide
| Property | Predicted Value / Characteristic | Rationale / Comparative Data |
| Molecular Weight | 188.25 g/mol | Calculated from the molecular formula C₁₀H₈N₂S.[7] |
| Appearance | Likely a pale yellow to brown solid. | Quinoline is a colorless liquid that turns brown on exposure to light.[9] Thioamides are often colored solids. |
| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols. | The quinoline core is hydrophobic, while the carbothioamide group can participate in hydrogen bonding. Quinoline itself is slightly soluble in cold water but soluble in organic solvents.[3] The properties are expected to be similar to other aromatic thioamides. |
| pKa (Conjugate Acid) | ~4.0 - 4.9 | The pKa of the quinolinium ion is approximately 4.85-4.9.[2] The electron-withdrawing nature of the 5-carbothioamide group might slightly decrease the basicity of the ring nitrogen. |
| Reactivity | The thioamide sulfur is nucleophilic; the quinoline ring is susceptible to oxidation at the benzene ring and nucleophilic attack on the pyridine ring. | Thioamides are more reactive than their corresponding amides. The quinoline ring is stable but can be oxidized under harsh conditions.[8] |
Synthesis and Characterization
dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];
}
Caption: Figure 2. Proposed Synthetic Workflow.
Experimental Protocol 1: Synthesis of Quinoline-5-carbonitrile (via Sandmeyer Reaction)
The Sandmeyer reaction is a classic, reliable method for converting an aromatic amino group into a variety of functionalities, including a nitrile, via a diazonium salt intermediate.[10][11][12]
Rationale: This method is chosen for its high efficiency and the commercial availability of the starting material, 5-aminoquinoline. The use of copper(I) cyanide is crucial for catalyzing the displacement of the diazonium group.[11]
Step-by-Step Methodology:
-
Diazotization:
-
Suspend 5-aminoquinoline (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, 1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.
-
Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the quinoline-5-diazonium salt.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN, 1.3 equivalents) and potassium cyanide (KCN, 1.5 equivalents) in water.
-
Warm this solution gently to ensure complete dissolution, then cool to room temperature.
-
Slowly add the cold diazonium salt solution from Step 1 to the copper cyanide solution with vigorous stirring. Effervescence (N₂ gas) will be observed.
-
After the addition is complete, warm the reaction mixture to 50-60 °C for 1 hour to drive the reaction to completion.
-
Cool the mixture to room temperature and neutralize with a base (e.g., sodium carbonate) to precipitate the crude product.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield pure Quinoline-5-carbonitrile.[13]
-
Experimental Protocol 2: Conversion of Nitrile to Quinoline-5-carbothioamide
The conversion of nitriles to primary thioamides can be achieved through the addition of a sulfur source, such as hydrogen sulfide, under basic conditions.
Rationale: This method directly converts the nitrile to the desired thioamide. The use of a base catalyst, such as triethylamine or an anion-exchange resin, facilitates the nucleophilic addition of the hydrosulfide ion to the electrophilic nitrile carbon.
Step-by-Step Methodology:
-
Reaction Setup:
-
Dissolve Quinoline-5-carbonitrile (1 equivalent) in a suitable solvent mixture, such as methanol/water or ethanol/water.
-
Add a base catalyst. A catalytic amount of triethylamine or an anion-exchange resin (SH⁻ form) can be used.
-
Gently bubble hydrogen sulfide (H₂S) gas through the stirred solution at room temperature. (CAUTION: H₂S is highly toxic. This step must be performed in a well-ventilated fume hood).
-
-
Reaction Monitoring and Completion:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Continue bubbling H₂S until the starting nitrile is consumed (typically 2-6 hours).
-
-
Work-up and Purification:
-
Once the reaction is complete, purge the solution with nitrogen gas to remove excess H₂S.
-
Concentrate the solvent under reduced pressure.
-
If the product precipitates, it can be collected by filtration. Otherwise, extract the product into an organic solvent.
-
Wash the organic layer, dry it over Na₂SO₄, and concentrate.
-
Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain pure Quinoline-5-carbothioamide.
-
Spectroscopic Characterization
The identity and purity of the synthesized Quinoline-5-carbothioamide would be confirmed using standard spectroscopic techniques. The following table outlines the predicted spectral data.
Table 2: Predicted Spectroscopic Data for Quinoline-5-carbothioamide
| Technique | Predicted Key Signals / Features |
| ¹H NMR (DMSO-d₆) | - Aromatic Protons (7.5-9.0 ppm): A complex multiplet pattern corresponding to the 6 protons on the quinoline ring. The proton at C4, peri to the C5-substituent, is expected to be significantly deshielded.- Thioamide Protons (-CSNH₂): Two broad singlets for the NH₂ protons, likely in the range of 9.5-10.5 ppm, which are exchangeable with D₂O. |
| ¹³C NMR (DMSO-d₆) | - Thioamide Carbon (C=S): A highly deshielded signal, typically in the range of 190-205 ppm.- Aromatic Carbons (120-155 ppm): Nine distinct signals for the quinoline ring carbons. The carbon attached to the thioamide group (C5) and the carbons adjacent to the nitrogen (C2, C8a) will have characteristic shifts. |
| FT-IR (KBr Pellet, cm⁻¹) | - N-H Stretch: Two bands in the region of 3100-3400 cm⁻¹.- C=N and C=C Stretch: Aromatic ring stretches between 1500-1650 cm⁻¹.- Thioamide "B" band (C=S stretch): A strong band typically found in the 1200-1400 cm⁻¹ region, often coupled with N-H bending. |
| Mass Spectrometry (EI) | - Molecular Ion (M⁺): A prominent peak at m/z = 188, corresponding to the molecular weight. The presence of sulfur would give a characteristic M+2 isotope peak (³⁴S) with an abundance of ~4.5% relative to the M⁺ peak. |
Potential Biological Activity and Applications in Drug Discovery
While direct biological data for Quinoline-5-carbothioamide is not extensively published, the known activities of structurally related quinoline carboxamides and thioamides provide a strong rationale for its investigation as a therapeutic agent, particularly in oncology.[5][14][15]
Many quinoline-based compounds exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[16][17][18] The quinoline scaffold can act as an ATP-mimetic, binding to the ATP-binding pocket of kinases and blocking their catalytic activity.[19][20]
Hypothesized Mechanism of Action: Kinase Inhibition
Quinoline-5-carbothioamide could potentially function as a Type I ATP-competitive kinase inhibitor. The planar quinoline ring can engage in π-stacking and hydrophobic interactions within the adenine-binding region of the kinase, while the carbothioamide group can form crucial hydrogen bonds with the "hinge" region that connects the N- and C-lobes of the kinase domain. This binding mode prevents the phosphorylation of downstream substrates, thereby inhibiting signal transduction and blocking cancer cell proliferation and survival.[21][22]
dot graph G { graph [splines=ortho, nodesep=0.6, ranksep=0.8]; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10, fillcolor="#4285F4", fontcolor="#FFFFFF"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
}
Caption: Figure 3. Hypothesized mechanism of Quinoline-5-carbothioamide as a kinase inhibitor.
Potential Therapeutic Targets:
-
Receptor Tyrosine Kinases (RTKs): Derivatives of quinoline are known inhibitors of EGFR, VEGFR, and PDGFR, which are key drivers in many solid tumors.[20][23]
-
Topoisomerases: The planar quinoline ring is capable of intercalating with DNA, and some quinoline carboxamides are known to inhibit topoisomerases, enzymes vital for DNA replication and repair.[2][14]
-
Antiparasitic Activity: The quinoline core is famous for its role in antimalarial drugs like chloroquine. The introduction of a thioamide could modulate this activity or confer efficacy against other parasites.
Conclusion and Future Directions
Quinoline-5-carbothioamide represents a molecule of significant interest for chemical and biological exploration. It combines the validated quinoline scaffold with the functionally versatile thioamide group, creating a platform for the development of novel therapeutic agents. The synthetic pathways outlined in this guide are based on established, high-yielding chemical transformations, providing a clear roadmap for its preparation and subsequent investigation.
Future research should focus on:
-
Definitive Synthesis and Characterization: Executing the proposed synthesis and obtaining definitive analytical and spectroscopic data to confirm the structure and purity.
-
In Vitro Biological Screening: Evaluating the compound against a broad panel of cancer cell lines and a diverse set of protein kinases to identify primary biological targets and determine potency (IC₅₀ values).
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogues with modifications on both the quinoline ring and the thioamide group to optimize potency, selectivity, and drug-like properties.
By systematically exploring the chemistry and biology of Quinoline-5-carbothioamide, the research community can unlock its potential and pave the way for a new class of targeted therapies.
References
-
Comprehensive review on current developments of quinoline-based anticancer agents. (n.d.). Indian Journal of Pharmaceutical Education and Research. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). ChemMedChem. [Link]
-
an overview of quinoline derivatives as anti-cancer agents. (2024). ResearchGate. [Link]
-
Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Bioorganic & Medicinal Chemistry. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). (2025). PubMed. [Link]
-
A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives. (n.d.). PubMed. [Link]
-
Anticancer Activity of Quinoline Derivatives. (2022). International Journal of Pharmaceutical Sciences Review and Research. [Link]
-
Insights into Quinoline Schiff Bases as Anticancer Agents. (n.d.). International Journal of Research and Publication and Reviews. [Link]
-
Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres. (n.d.). Molecules. [Link]
-
Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2016). ResearchGate. [Link]
-
Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. (n.d.). Molecules. [Link]
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022). RSC Advances. [Link]
-
Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. (2025). Molecular Diversity. [Link]
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). Future Medicinal Chemistry. [Link]
-
Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. (n.d.). ResearchGate. [Link]
-
Biological activities of quinoline derivatives. (2009). Mini Reviews in Medicinal Chemistry. [Link]
-
The Physical and Chemical Properties of Quinoline. (2008). ResearchGate. [Link]
-
Sandmeyer reaction. (n.d.). Wikipedia. [Link]
-
Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). Antioxidants. [Link]
-
An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2025). ResearchGate. [Link]
-
Sandmeyer Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline. (n.d.). Pharmaguideline. [Link]
-
Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Advances. [Link]
-
Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. (2025). International Journal for Multidisciplinary Research. [Link]
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 4. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 6. Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quinoline-5-carbonitrile | C10H6N2 | CID 4715028 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 9. ijfmr.com [ijfmr.com]
- 10. benchchem.com [benchchem.com]
- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 12. pharmdguru.com [pharmdguru.com]
- 13. Quinoline-5-carbonitrile | 59551-02-9 | JCA55102 [biosynth.com]
- 14. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. ijrpr.com [ijrpr.com]
- 23. A new series of PDGF receptor tyrosine kinase inhibitors: 3-substituted quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
